molecular formula C9H11ClFN B599194 (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1286734-90-4

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B599194
CAS No.: 1286734-90-4
M. Wt: 187.642
InChI Key: CBWNFZYQNOKVAI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom and an amine group attached to an indane structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclohexanone.

    Formation of Indanone: The initial step involves the condensation of 4-fluorobenzaldehyde with cyclohexanone to form 4-fluoroindanone.

    Reduction: The 4-fluoroindanone is then reduced to 4-fluoro-2,3-dihydro-1H-inden-1-ol using a reducing agent like sodium borohydride.

    Amination: The final step involves the conversion of 4-fluoro-2,3-dihydro-1H-inden-1-ol to this compound through an amination reaction using ammonia or an amine source under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoroindanone or 4-fluorobenzaldehyde.

    Reduction: Formation of 4-fluoro-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, affecting signal transduction and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: Shares the fluorine and amine functional groups but differs in the core structure.

    2-Fluoroamphetamine: Similar in functional groups but with a different substitution pattern on the aromatic ring.

    4-Fluoromethamphetamine: Contains a methamphetamine core with a fluorine substitution.

Uniqueness

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its indane core structure, which imparts distinct chemical and biological properties compared to other fluorinated amines. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWNFZYQNOKVAI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704157
Record name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-90-4
Record name 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.